Cas no 3540-84-9 (4-Bromocyclohex-1-ene)
4-Bromocyclohex-1-ene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromocyclohex-1-ene
- 4-bromocyclohexene
- Cyclohexene, 4-bromo-
- 3-cyclohexenyl bromide
- 4-Brom-1-cyclohexen
- 4-Brom-cyclohexen
- 4-Bromo-1-cyclohexene
- 4-bromo-cyclohexene
- Cyclohexene,4-bromo
- EN300-1910904
- 3540-84-9
- IDYIRPALXVSDCK-UHFFFAOYSA-N
- SCHEMBL6667233
- DTXSID50334443
- AKOS006276305
- FT-0602660
-
- Inchi: 1S/C6H9Br/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2
- InChI Key: IDYIRPALXVSDCK-UHFFFAOYSA-N
- SMILES: BrC1CC=CCC1
Computed Properties
- Exact Mass: 159.98900
- Monoisotopic Mass: 159.98876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 76.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 2.49000
4-Bromocyclohex-1-ene Customs Data
- HS CODE:2903890090
- Customs Data:
China Customs Code:
2903890090Overview:
2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4-Bromocyclohex-1-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1910904-1g |
4-bromocyclohex-1-ene |
3540-84-9 | 95% | 1g |
$1086.0 | 2023-09-17 | |
| Enamine | EN300-1910904-5g |
4-bromocyclohex-1-ene |
3540-84-9 | 95% | 5g |
$3147.0 | 2023-09-17 | |
| Enamine | EN300-1910904-10g |
4-bromocyclohex-1-ene |
3540-84-9 | 95% | 10g |
$4667.0 | 2023-09-17 | |
| Enamine | EN300-1910904-0.05g |
4-bromocyclohex-1-ene |
3540-84-9 | 95% | 0.05g |
$252.0 | 2023-09-17 | |
| Enamine | EN300-1910904-0.1g |
4-bromocyclohex-1-ene |
3540-84-9 | 95% | 0.1g |
$376.0 | 2023-09-17 | |
| Enamine | EN300-1910904-0.25g |
4-bromocyclohex-1-ene |
3540-84-9 | 95% | 0.25g |
$538.0 | 2023-09-17 | |
| Enamine | EN300-1910904-0.5g |
4-bromocyclohex-1-ene |
3540-84-9 | 95% | 0.5g |
$847.0 | 2023-09-17 | |
| Enamine | EN300-1910904-1.0g |
4-bromocyclohex-1-ene |
3540-84-9 | 95% | 1g |
$1086.0 | 2023-06-01 | |
| Enamine | EN300-1910904-2.5g |
4-bromocyclohex-1-ene |
3540-84-9 | 95% | 2.5g |
$2127.0 | 2023-09-17 | |
| Enamine | EN300-1910904-5.0g |
4-bromocyclohex-1-ene |
3540-84-9 | 95% | 5g |
$3147.0 | 2023-06-01 |
4-Bromocyclohex-1-ene Related Literature
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1. Homolytic rearrangements of bicyclo[2.2.0]hexane and bicyclo[3.2.0]heptaneJohn C. Walton J. Chem. Soc. Perkin Trans. 2 1988 1371
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2. Silylaminyl radicals. Part 2. Free radical chain halogenation of hydrocarbons using N-halogenobis(trialkylsilyl)aminesMalcolm D. Cook,Brian P. Roberts,Karamjit Singh J. Chem. Soc. Perkin Trans. 2 1983 635
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4. Radical rearrangements of bicyclo[2.2.0]hexane: homolytic substitution of a cyclobutane ringJohn C. Walton J. Chem. Soc. Chem. Commun. 1987 1252
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5. Direct deoxygenation of alicyclic ketones. A new olefin synthesisWilliam B. Motherwell J. Chem. Soc. Chem. Commun. 1973 935
Additional information on 4-Bromocyclohex-1-ene
4-Bromocyclohex-1-ene (CAS No. 3540-84-9): A Versatile Intermediate in Modern Chemical Synthesis
4-Bromocyclohex-1-ene, with the chemical formula C7H11Br, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular structure, featuring a cyclohexene ring substituted with a bromine atom at the 4-position, makes it a valuable intermediate in the synthesis of various biologically active molecules. This compound has garnered considerable attention due to its utility in constructing complex frameworks, particularly in drug discovery and material science applications.
The CAS number 3540-84-9 provides a unique identifier for this substance, ensuring consistency and accuracy in its documentation and use across different scientific disciplines. The presence of the bromine atom introduces reactivity that is exploited in various synthetic pathways, making 4-Bromocyclohex-1-ene a cornerstone in the development of novel chemical entities.
In recent years, advancements in synthetic methodologies have highlighted the importance of 4-Bromocyclohex-1-ene in constructing heterocyclic compounds. These derivatives are of particular interest in medicinal chemistry due to their potential as pharmacophores. For instance, researchers have leveraged the reactivity of the bromine substituent to introduce nitrogen-containing rings into the cyclohexene backbone, creating scaffolds that mimic natural products with known biological activities.
One of the most compelling applications of 4-Bromocyclohex-1-ene is in the synthesis of antiviral and anticancer agents. The ability to functionalize the molecule at multiple positions allows for the creation of libraries of compounds that can be screened for therapeutic efficacy. Recent studies have demonstrated its role in generating inhibitors targeting viral proteases, which are crucial for the replication cycle of pathogens such as HIV and hepatitis C.
The pharmaceutical industry has also explored 4-Bromocyclohex-1-ene as a precursor for developing novel antibiotics. By incorporating fluorinated or other halogenated substituents, chemists can enhance the bioavailability and metabolic stability of drug candidates. This approach has been particularly effective in combating resistant bacterial strains, where traditional antibiotics are becoming less effective.
Beyond pharmaceuticals, 4-Bromocyclohex-1-ene finds utility in material science, particularly in the synthesis of polymers and liquid crystals. The cyclohexene ring provides rigidity to polymer chains, while the bromine atom allows for further cross-linking and modification. These properties make it an excellent candidate for developing advanced materials with specific optical or electronic characteristics.
The synthesis of 4-Bromocyclohex-1-ene typically involves bromination reactions on cyclohexane derivatives or through cyclization reactions involving brominated precursors. Modern techniques have improved yields and purity, making large-scale production feasible for industrial applications. Catalytic methods have also been developed to minimize byproducts and reduce environmental impact.
In conclusion, 4-Bromocyclohex-1-ene (CAS No. 3540-84-9) is a multifaceted compound with broad applications across multiple scientific domains. Its role as a synthetic intermediate continues to drive innovation in drug discovery, materials science, and beyond. As research progresses, new methodologies and applications for this versatile molecule are likely to emerge, further solidifying its importance in modern chemistry.
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